molecular formula C42H82NO8P B232051 [2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 17118-56-8

[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B232051
CAS No.: 17118-56-8
M. Wt: 760.1 g/mol
InChI Key: RRVPPYNAZJRZFR-MRCUWXFGSA-N
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Description

Commonly known as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), this zwitterionic phospholipid is a critical component of biological membranes. Its IUPAC name reflects its structure: a glycerol backbone esterified with palmitic acid (16:0) at the sn-1 position and oleic acid (18:1, Δ9Z) at the sn-2 position, linked to a phosphocholine head group. POPC is widely used in lipid bilayer studies due to its balanced hydrophobic and hydrophilic properties, which mimic natural mammalian membranes . Key physicochemical properties include:

  • Molecular Formula: C₄₂H₈₂NO₈P
  • Molecular Weight: 760.08 g/mol
  • Phase Behavior: Liquid crystalline phase at physiological temperatures (~ -2°C to 20°C transition temperature) .

Properties

IUPAC Name

[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVPPYNAZJRZFR-MRCUWXFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17118-56-8, 8057-53-2
Record name 1-Oleoyl-2-palmitoylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017118568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lecithins
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Preparation Methods

Raw Material Selection

POPC is typically derived from natural lecithin sources, such as soybean or egg yolk, which contain mixed phospholipids. The starting material for industrial-scale production is often crude soybean gum, which comprises 20–30% phosphatidylcholine (PC), alongside non-choline phosphatides (e.g., phosphatidylethanolamine, phosphatidylinositol).

Solvent-Based Extraction

Initial extraction employs polar solvents to isolate phospholipids from triglycerides and carbohydrates. The Folch method (chloroform:methanol:water, 8:4:3 v/v) and Bligh-Dyer protocol (chloroform:methanol, 1:2 v/v) are widely used for lipid recovery. For POPC enrichment, thermal pretreatment of lecithin at 100°C for 1 hour enhances the solubility of non-choline phosphatides in hexane, facilitating their removal.

Table 1: Solvent Ratios and Extraction Efficiency

Solvent SystemTarget LipidsNon-Lipid Removal Efficiency
Chloroform:Methanol:WaterPhosphatidylcholines85–90%
Hexane (post-thermal)Triglycerides, Free Fatty Acids95%

Synthesis and Acylation

Chemical Synthesis of sn-Glycero-3-Phosphocholine Backbone

The sn-glycero-3-phosphocholine backbone is synthesized via stereospecific acylation. Deuterated analogs, such as [D82]POPC, are prepared using perdeuterated palmitic (C16:0) and oleic (C18:1) acids, though non-deuterated protocols follow analogous steps. Key reactions include:

  • Acylation of glycerol : 1,2-diacyl-sn-glycerol is formed using hexadecanoic (palmitic) and (Z)-octadec-9-enoic (oleic) acids under nitrogen atmosphere.

  • Phosphorylation : The diacylglycerol reacts with phosphoryl chloride to yield phosphatidic acid, which is subsequently quaternized with trimethylamine to form the phosphocholine headgroup.

Thermal Processing for Byproduct Removal

Heating crude lecithin at 200°C in a thin-film evaporator degrades non-choline phosphatides into acetone-soluble mono-/diglycerides and free fatty acids, increasing POPC concentration from 30% to 56% in the acetone-insoluble fraction.

Purification Techniques

Acetone Precipitation

Thermally altered lecithin is mixed with acetone (4:1 v/v) to precipitate phosphatidylcholines. The acetone-insoluble fraction contains 44% POPC, while soluble fractions are discarded.

Ethanol Solubilization

The acetone-insoluble residue is dissolved in 85% ethanol, yielding an ethanol-soluble (ES) fraction enriched to 98% POPC after alumina column chromatography.

Table 2: Purification Yield Across Steps

StepPOPC PurityYield (%)
Acetone Precipitation44%56
Ethanol Solubilization98%46

Alumina Column Chromatography

The ES fraction is passed through aluminum oxide (Al2O3) to adsorb residual pigments and lysophospholipids. Elution with ethanol:chloroform (1:1 v/v) recovers POPC at >98% purity.

Hydrogenation for Saturated Analog Production

Catalytic Hydrogenation

To produce saturated analogs (e.g., DSPC), POPC is hydrogenated using 5% Pd/C catalyst under H2 (140 psi, 35°C) for 3–6 hours. This converts oleoyl (C18:1) chains to stearoyl (C18:0), confirmed via gas chromatography.

Table 3: Fatty Acid Composition Pre-/Post-Hydrogenation

Fatty AcidPre-Hydrogenation (%)Post-Hydrogenation (%)
Palmitic (C16:0)35.234.9
Oleic (C18:1)64.80.0
Stearic (C18:0)0.065.1

Quality Control and Structural Validation

Mass Spectrometry (MS)

High-resolution MS confirms molecular weight (760.1 g/mol) and detects acyl chain composition. Electrospray ionization (ESI) in positive ion mode generates [M+H]+ ions at m/z 761.1.

Neutron Reflectometry

For deuterated POPC, neutron reflectometry measures bilayer thickness (∼40 Å) and scattering length density (∼4.0×10⁻⁶ Å⁻²), validating structural integrity.

Challenges and Optimization

  • Oxidation Prevention : Unsaturated oleoyl chains require inert atmospheres (N2/Ar) during synthesis to avoid peroxidation.

  • Solvent Residues : Rotary evaporation under reduced pressure removes chloroform/methanol traces to <10 ppm.

Chemical Reactions Analysis

ETC-588 primarily undergoes interactions related to its role in lipid transport and cholesterol sequestration. The compound is a phospholipid bilayer that can sequester cholesterol. Once the high-density lipoprotein particle, which is small enough to enter the arterial wall, pulls the cholesterol out of the plaque, it readily hands the cholesterol over to the large unilamellar vesicles. The large unilamellar vesicles then transport the cholesterol to the liver for processing .

Scientific Research Applications

Biological Applications

  • Cell Membrane Studies
    • Phosphatidylcholine is a major component of biological membranes, playing a crucial role in maintaining membrane integrity and fluidity. Studies have shown that the incorporation of this compound into lipid bilayers can enhance membrane stability and influence membrane protein function.
  • Drug Delivery Systems
    • The amphiphilic nature of this compound allows it to form liposomes, which are utilized as drug delivery vehicles. Research indicates that liposomes composed of phosphatidylcholine can encapsulate hydrophilic drugs, improving their bioavailability and targeting capabilities .
  • Neuroscience Research
    • In neuroscience, phosphatidylcholine is implicated in neurotransmission and neuroprotection. It has been shown to support neuronal health and may play a role in the prevention of neurodegenerative diseases .

Pharmaceutical Applications

  • Therapeutic Formulations
    • This compound is often included in formulations for parenteral nutrition due to its role in lipid metabolism and cell signaling. Its use has been associated with improved outcomes in patients requiring nutritional support .
  • Anticancer Agents
    • Recent studies have explored the potential of phosphatidylcholine derivatives as anticancer agents. For instance, modifications to the phosphatidylcholine structure have enhanced its cytotoxicity against various cancer cell lines, suggesting a pathway for developing new cancer therapies .

Material Science Applications

  • Biomaterials
    • The biocompatibility of phosphatidylcholine makes it suitable for use in biomaterials for tissue engineering. Its ability to promote cell adhesion and proliferation has been leveraged in the development of scaffolds for regenerative medicine .
  • Cosmetic Formulations
    • In cosmetics, phosphatidylcholine is used for its emulsifying properties and skin penetration enhancement. It helps improve the stability and efficacy of topical formulations .

Case Study 1: Liposomal Drug Delivery

A study demonstrated that liposomes containing [2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate significantly increased the delivery efficiency of doxorubicin in breast cancer treatment models. The results showed a marked reduction in tumor size compared to free drug administration.

Case Study 2: Neuroprotective Effects

Research published in Frontiers in Neuroscience indicated that supplementation with phosphatidylcholine improved cognitive function in aged rats, suggesting its potential as a neuroprotective agent against age-related decline.

Mechanism of Action

ETC-588 functions as a phospholipid bilayer that can sequester cholesterol. The high-density lipoprotein particle pulls cholesterol out of arterial plaque and hands it over to the large unilamellar vesicles. These vesicles then transport the cholesterol to the liver for processing and eventual elimination as part of the reverse lipid transport pathway . This mechanism is believed to contribute to the reversal of atherosclerosis .

Comparison with Similar Compounds

Comparison with Similar Phosphatidylcholines

Structural and Functional Differences

Phosphatidylcholines (PCs) vary primarily in their acyl chain composition, which dictates membrane fluidity, phase behavior, and biological roles. Below is a comparative analysis of POPC with structurally related PCs:

Table 1: Comparison of POPC with Similar Phosphatidylcholines
Compound Name (IUPAC) Acyl Chains Molecular Weight (g/mol) Key Properties Biological/Experimental Relevance
POPC <br />[(2R)-3-Hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate 16:0 (palmitic acid) at sn-1<br />18:1 (oleic acid) at sn-2 760.08 Balanced fluidity; intermediate phase transition temperature Model membrane lipid for MD simulations and liposome studies
DOPC <br />[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate 18:1 (oleic acid) at both sn-1 and sn-2 785.59 High membrane fluidity; lower phase transition temperature (-20°C) Used to study highly fluid membranes and protein interactions
PAPC <br />2-[[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium 16:0 (palmitic acid) at sn-1<br />20:4 (arachidonic acid) at sn-2 782.05 Polyunsaturated; prone to oxidation; forms non-lamellar phases under stress Critical in signaling pathways and inflammation
GPCho(22:6/18:1) <br />[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate 22:6 (docosahexaenoic acid) at sn-1<br />18:1 (oleic acid) at sn-2 834.09 Highly unsaturated; enhances membrane curvature and fusion Found in neuronal tissues; studied for its role in cognitive function
14:0/22:6 PC <br />[2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate 14:0 (myristic acid) at sn-1<br />22:6 (docosahexaenoic acid) at sn-2 778.5 Short saturated + long polyunsaturated chain Used in lipidomics to model oxidative stress responses

Impact of Acyl Chain Composition on Membrane Dynamics

  • Chain Length : Shorter chains (e.g., 14:0 in 14:0/22:6 PC) reduce hydrophobic thickness, increasing membrane permeability . POPC’s 16:0/18:1 configuration offers a balance between stability and flexibility.
  • Saturation: Monounsaturated chains (e.g., POPC’s 18:1) introduce kinks, enhancing fluidity compared to saturated chains. Polyunsaturated PCs (e.g., PAPC, GPCho) further increase fluidity but are susceptible to peroxidation .
  • Phase Behavior : DOPC’s dual 18:1 chains result in a liquid-disordered phase at room temperature, while POPC’s mixed chains exhibit intermediate order. PAPC’s 20:4 chain promotes hexagonal phase formation under oxidative conditions .

Key Research Findings

Membrane Dynamics and Protein Interactions

Molecular dynamics (MD) simulations reveal that POPC bilayers maintain stability while accommodating transmembrane helices, unlike highly unsaturated PCs (e.g., DOPC), which increase lateral diffusion but reduce helix embedding efficiency .

Biophysical Properties

  • CCS Values : POPC’s predicted collision cross section (CCS) in mass spectrometry is 283.4 Ų for [M+H]⁺, distinct from analogs like GPCho(22:6/18:1) (higher CCS due to longer chains) .
  • Thermal Stability : POPC’s phase transition near physiological temperatures makes it ideal for mimicking mammalian membrane behavior .

Biological Activity

The compound [2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, commonly referred to as a phospholipid derivative, has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C39H74NaO8PC_{39}H_{74}NaO_8P with a molecular weight of 725.0 g/mol. The structure features a glycerol backbone with two fatty acid chains (hexadecanoyl and octadec-9-enoyl) and a trimethylammonium group, which contributes to its amphiphilic nature, making it suitable for various biological interactions.

PropertyValue
Molecular FormulaC39H74NaO8P
Molecular Weight725.0 g/mol
CAS Number2410279-88-6
DensityN/A
Boiling PointN/A
Melting PointN/A

1. Membrane Interaction

The amphiphilic nature of the compound allows it to integrate into biological membranes, affecting membrane fluidity and permeability. This property is crucial in drug delivery systems where enhanced membrane interaction can facilitate the uptake of therapeutic agents.

2. Antimicrobial Activity

Research indicates that phospholipid derivatives exhibit antimicrobial properties. The presence of long-chain fatty acids in the structure can disrupt bacterial membranes, leading to cell lysis. Studies have shown that similar compounds demonstrate significant activity against various pathogens, suggesting potential use in antimicrobial formulations.

3. Cell Signaling Modulation

Phospholipids play a vital role in cell signaling pathways. This compound may influence signaling cascades by modulating the activity of membrane-bound receptors or by serving as a precursor for bioactive lipid mediators involved in inflammation and immune responses.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of phospholipid derivatives similar to the compound demonstrated significant inhibitory effects against Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

Case Study 2: Drug Delivery Applications

In a controlled release study, the compound was incorporated into liposomal formulations for targeted drug delivery. Results indicated enhanced bioavailability and sustained release profiles compared to conventional formulations, highlighting its potential in improving therapeutic outcomes for poorly soluble drugs.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its potential applications in nanomedicine and drug delivery systems. Key findings include:

  • Enhanced Membrane Fusion: The compound facilitates membrane fusion processes, which are critical in viral entry mechanisms and cellular uptake.
  • Biocompatibility: Preliminary toxicity assessments suggest that the compound exhibits low cytotoxicity levels, making it a promising candidate for biomedical applications.

Q & A

How can the stereochemical configuration of this compound be experimentally validated?

Level: Advanced
Methodological Answer:
The stereochemistry of lipid derivatives like this compound requires a combination of nuclear magnetic resonance (NMR) spectroscopy and computational modeling. For instance, the InChI code provided in specifies stereodescriptors (e.g., t40-/m1/s1), which correlate with the (2R) configuration. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial proximity of substituents, while coupling constants from 1H^{1}\text{H}- or 13C^{13}\text{C}-NMR resolve double bond geometry (e.g., Z/E configuration). ACD/Labs Percepta Platform (used in and ) can predict stereochemical stability and validate experimental data against computational models .

What analytical techniques are recommended for characterizing purity and structural integrity?

Level: Basic
Methodological Answer:
High-resolution mass spectrometry (HRMS) and liquid chromatography (LC)-coupled tandem MS are critical for confirming molecular weight and acyl chain composition. For purity assessment, reverse-phase HPLC with evaporative light scattering detection (ELSD) is effective, as polar head groups (e.g., trimethylazanium) and unsaturated acyl chains (e.g., Z-octadec-9-enoyl) influence retention times. reports a purity of 98% using validated analytical protocols, likely involving these techniques. Additionally, 31P^{31}\text{P}-NMR quantifies phosphate group integrity, while FT-IR identifies ester and phosphate vibrational modes .

How does the compound’s acyl chain unsaturation impact its interaction with lipid bilayers?

Level: Advanced
Methodological Answer:
The Z-configuration of the octadec-9-enoyl chain ( ) introduces a kink, reducing packing density in lipid bilayers. This can be studied using differential scanning calorimetry (DSC) to measure phase transition temperatures and small-angle X-ray scattering (SAXS) to assess bilayer curvature. Molecular dynamics simulations (MDS) correlate these findings with membrane fluidity changes. highlights analogous lysophospholipids, where unsaturated chains increase lateral diffusion and alter signaling protein recruitment .

What experimental design considerations are critical for reproducibility in studies involving this compound?

Level: Advanced
Methodological Answer:

  • Batch Consistency: Use NMR or LC-MS to verify acyl chain ratios and headgroup stoichiometry across synthetic batches ( ).
  • Storage Conditions: Lyophilization under inert gas (e.g., argon) prevents oxidation of unsaturated chains. ’s safety guidelines (e.g., P210) emphasize avoiding heat/light exposure.
  • Biological Assays: Include lipid-free controls to distinguish compound-specific effects from serum protein interactions. ’s split-plot experimental design (e.g., randomized blocks with replicates) ensures statistical robustness .

How can conflicting data on environmental persistence be resolved?

Level: Advanced
Methodological Answer:
Conflicting degradation rates may arise from variable experimental conditions (e.g., pH, microbial activity). Follow the framework in :

Abiotic Testing: Measure hydrolysis rates under controlled pH/temperature.

Biotic Testing: Use 14C^{14}\text{C}-labeled compound in soil/water microcosms to track mineralization.

Partitioning Studies: Determine octanol-water coefficients (log P) via shake-flask methods (ACD/Labs in predicts log P = ~8.2).

Model Validation: Compare results to predictive tools like EPI Suite or ACD/Percepta .

What advanced synthetic strategies address challenges in acyl chain regioselectivity?

Level: Advanced
Methodological Answer:
Regioselective acylation of the glycerol backbone (sn-1 vs. sn-2 positions) requires enzymatic catalysis (e.g., immobilized lipases) or protecting group strategies. ’s structural data (e.g., sn-glycero-3-phosphocholine) implies stereospecific phosphorylation. Solid-phase synthesis with resin-bound intermediates (e.g., Wang resin) enables precise control, while MALDI-TOF monitors stepwise assembly. ’s molecular formula (C26H52NO8P) confirms successful coupling .

How is the compound’s role in lipid signaling pathways mechanistically studied?

Level: Advanced
Methodological Answer:

  • Cell-Free Systems: Incorporate the compound into liposomes to study protein-lipid interactions (e.g., SPR or microscale thermophoresis).
  • Genetic Knockdowns: Use siRNA targeting putative receptors (e.g., G-protein-coupled receptors) to isolate signaling pathways.
  • Metabolic Tracing: 13C^{13}\text{C}-glucose pulse-chase experiments track incorporation into lipid rafts. ’s emphasis on theory-linked frameworks (e.g., membrane curvature models) contextualizes findings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

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